molecular formula C12H14N4O B12748580 1H-Imidazole-1-acetamide, 2-amino-N-(phenylmethyl)- CAS No. 101213-44-9

1H-Imidazole-1-acetamide, 2-amino-N-(phenylmethyl)-

Cat. No.: B12748580
CAS No.: 101213-44-9
M. Wt: 230.27 g/mol
InChI Key: KUVQQVSVDLHXDN-UHFFFAOYSA-N
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Description

1H-Imidazole-1-acetamide, 2-amino-N-(phenylmethyl)- is a compound that belongs to the imidazole family, which is known for its diverse biological and chemical properties Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazole-1-acetamide, 2-amino-N-(phenylmethyl)- typically involves the cyclization of amido-nitriles. One common method includes the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . This method allows for the inclusion of various functional groups, including aryl halides and aromatic heterocycles.

Industrial Production Methods: Industrial production of imidazole derivatives often employs multi-step synthesis involving readily available starting materials. For instance, the reaction of a dicarbonyl compound with ammonium acetate and an aromatic aldehyde in the presence of a catalyst like ZnCl2 can yield imidazole derivatives . These methods are scalable and can be optimized for high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1H-Imidazole-1-acetamide, 2-amino-N-(phenylmethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the imidazole ring can be functionalized with different substituents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products Formed: The major products depend on the type of reaction. For example, oxidation may yield imidazole N-oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

1H-Imidazole-1-acetamide, 2-amino-N-(phenylmethyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Imidazole-1-acetamide, 2-amino-N-(phenylmethyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit bacterial enzymes, leading to antimicrobial effects . The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

  • 1H-Imidazole, 1-(phenylmethyl)-
  • N-Benzyl-2-nitro-1H-imidazole-1-acetamide

Comparison: 1H-Imidazole-1-acetamide, 2-amino-N-(phenylmethyl)- is unique due to its specific functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced antimicrobial activity or different reactivity in chemical synthesis .

Properties

CAS No.

101213-44-9

Molecular Formula

C12H14N4O

Molecular Weight

230.27 g/mol

IUPAC Name

2-(2-aminoimidazol-1-yl)-N-benzylacetamide

InChI

InChI=1S/C12H14N4O/c13-12-14-6-7-16(12)9-11(17)15-8-10-4-2-1-3-5-10/h1-7H,8-9H2,(H2,13,14)(H,15,17)

InChI Key

KUVQQVSVDLHXDN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CN2C=CN=C2N

Origin of Product

United States

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